![molecular formula C14H12N2O B101161 4-Ethoxybenzo[c]cinnoline CAS No. 19174-71-1](/img/structure/B101161.png)

4-Ethoxybenzo[c]cinnoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

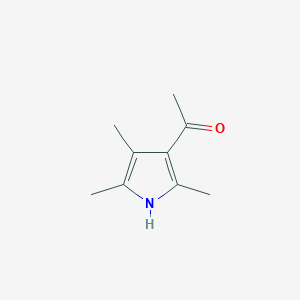

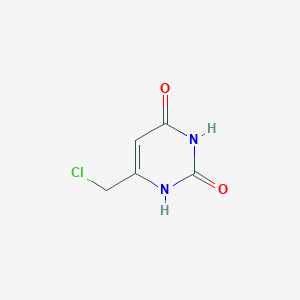

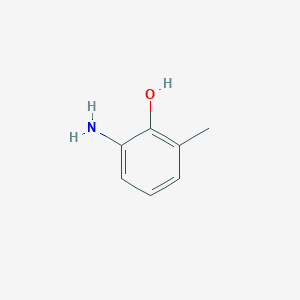

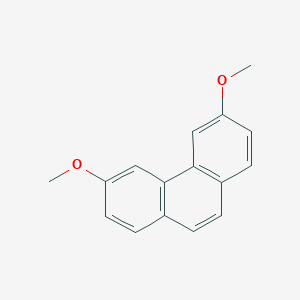

4-Ethoxybenzo[c]cinnoline is a derivative of cinnoline . Cinnoline is an aromatic heterocyclic compound with the formula C8H6N2. It is isomeric with other naphthyridines including quinoxaline, phthalazine, and quinazoline .

Synthesis Analysis

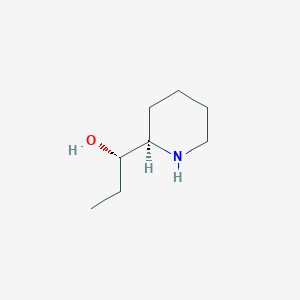

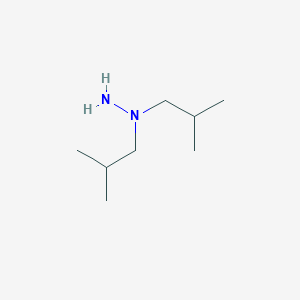

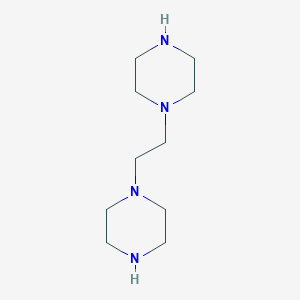

The synthesis of the cinnoline nucleus, which is a part of 4-Ethoxybenzo[c]cinnoline, involves synthetic precursors of arenediazonium salts, arylhydrazones, and arylhydrazines. Reductive methods are also used for the synthesis of polycondensed derivatives of cinnoline . Phthalhydrazide has been proven to be an elegant N=N source to undergo tandem dual-C–N coupling/deprotection/oxidation with not only cyclic/linear diaryliodoniums but also rarely explored diarylbromoniums, giving benzo[c]cinnolines .Molecular Structure Analysis

The molecular structure of 4-Ethoxybenzo[c]cinnoline is similar to that of cinnoline, with an additional ethoxy group attached . The molecular weight of 4-Ethoxybenzo[c]cinnoline is 224.258 .Chemical Reactions Analysis

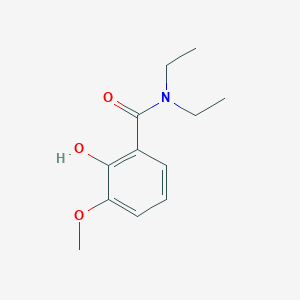

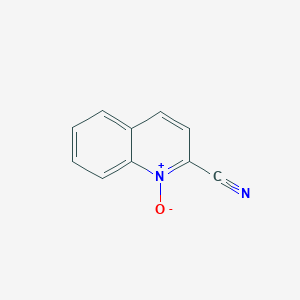

The electrochemical behavior of benzo[c]cinnoline-N-oxide, a related compound, has been studied. Two discrete 2 and 4 electron reduction waves in acidic media but only one wave in basic media were observed . Commercially available benzo[c]cinnoline is shown to catalyze the oxidation of alkyl halides to aldehydes via a novel mechanistic paradigm involving nucleophilic attack, prototropic shift, and hydrolysis .将来の方向性

Cinnoline and its derivatives, including 4-Ethoxybenzo[c]cinnoline, have a broad spectrum of pharmacological activities and are used as the structural subunit of many compounds with interesting pharmaceutical properties . The development of cinnoline-based molecules constitutes a significant contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties . Therefore, the future research directions could involve further exploration of the biological activities of 4-Ethoxybenzo[c]cinnoline and its potential applications in medicinal chemistry.

特性

IUPAC Name |

4-ethoxybenzo[c]cinnoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-17-13-9-5-7-11-10-6-3-4-8-12(10)15-16-14(11)13/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHFNZDOHWFNOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1N=NC3=CC=CC=C23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxybenzo[c]cinnoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。